

4-lodobenzamide CAS number and molecular weight

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An In-Depth Technical Guide to **4-lodobenzamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-lodobenzamide**, a halogenated aromatic amide of significant interest in chemical synthesis and as a scaffold in drug discovery. This document outlines its chemical and physical properties, potential synthesis routes, and its relevance in the context of advanced biochemical research, including its structural relationship to key therapeutic agent classes.

Core Compound Data

4-lodobenzamide, also known as p-lodobenzamide, is a stable, solid organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.



Identifier	Value	Source
CAS Number	3956-07-8	[1][2][3][4]
Molecular Formula	C7H6INO	[2][3]
Molecular Weight	247.03 g/mol	[1][2][3][5]
IUPAC Name	4-iodobenzamide	[3]
Synonyms	p-lodobenzamide	[1][3]
Appearance	Solid	[1]
Melting Point	215-217 °C	[1][2]
InChI Key	XRNBLQCAFWFFPM- UHFFFAOYSA-N	[1][3]
SMILES	NC(=O)c1ccc(I)cc1	[1]

Synthesis and Experimental Protocols

The synthesis of **4-lodobenzamide** can be achieved through standard organic chemistry transformations. A common and effective method involves the amidation of a 4-iodobenzoic acid derivative. Below is a detailed experimental protocol for a plausible laboratory-scale synthesis.

Protocol 1: Synthesis of 4-lodobenzamide from 4-lodobenzoic Acid

Objective: To prepare **4-lodobenzamide** via activation of the carboxylic acid and subsequent reaction with ammonia.

Materials:

- 4-Iodobenzoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous Dichloromethane (DCM)



- Concentrated ammonium hydroxide (NH₄OH)
- Anhydrous sodium sulfate (Na₂SO₄)
- Diatomaceous earth
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:

- Acid Chloride Formation:
 - In a round-bottom flask under a nitrogen atmosphere, suspend 1 equivalent of 4iodobenzoic acid in anhydrous DCM.
 - Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
 - Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C (ice bath).
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of 4-iodobenzoyl chloride is complete.
- Amidation:
 - In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.
 - Slowly add the solution of 4-iodobenzoyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. A white precipitate of 4lodobenzamide will form immediately.
 - Continue stirring for an additional 30 minutes in the ice bath.
- Work-up and Purification:

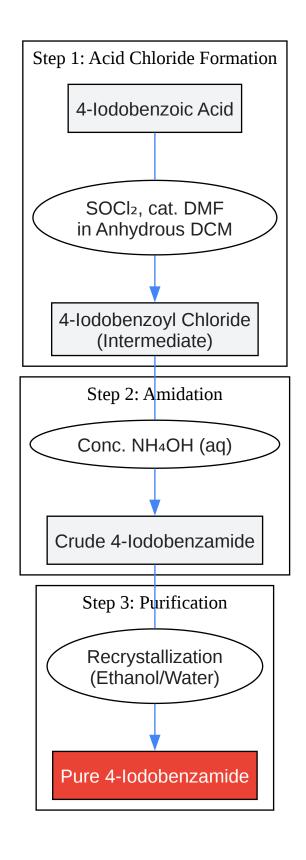


- Filter the crude product through a Büchner funnel and wash the solid with cold deionized water to remove excess ammonia and ammonium salts.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-lodobenzamide.
- Dry the purified product under vacuum.

Characterization:

- Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
- Determine the melting point and compare it to the literature value (215-217 °C)[1][2].





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Caption: Synthetic workflow for the preparation of **4-lodobenzamide**.



Applications in Drug Discovery and Chemical Biology

The benzamide moiety is a well-established pharmacophore present in numerous approved drugs. While **4-lodobenzamide** itself is primarily a research chemical, its structure is highly relevant to several areas of drug development.

Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, which impair the homologous recombination pathway for DNA double-strand break repair, inhibiting PARP leads to a synthetic lethal phenotype, causing cancer cell death[6][7][8]. Several FDA-approved PARP inhibitors, such as Olaparib and Rucaparib, feature a benzamide or related carboxamide group that is crucial for binding to the NAD+ binding pocket of the PARP enzyme. The 4-iodo substitution on the benzamide ring can serve as a versatile chemical handle for further derivatization or as a tool for studying structure-activity relationships (SAR) in novel PARP inhibitors.

Precursor for Radiopharmaceuticals

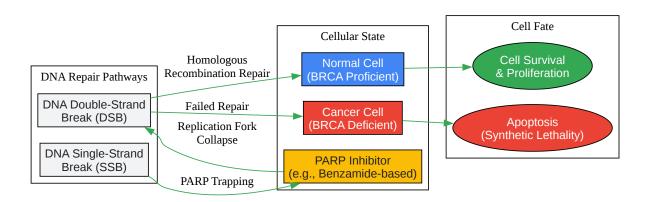
The iodine atom on the phenyl ring makes **4-lodobenzamide** an attractive precursor for developing radioiodinated molecules for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT)[9][10]. By replacing the stable ¹²⁷I isotope with a radioactive isotope such as ¹²³I or ¹²⁵I, researchers can synthesize tracers for various biological targets. For instance, the related compound lodobenzamide (IBZM) is a dopamine D2 receptor antagonist used in SPECT imaging to study neurodegenerative diseases[10]. The **4-lodobenzamide** scaffold could be similarly elaborated to create novel imaging agents for other targets.

Relevant Signaling Pathway: PARP Inhibition and Synthetic Lethality

The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells is a cornerstone of modern targeted cancer therapy. This pathway highlights the importance of the benzamide scaffold in drug design.



- DNA Damage: Endogenous or exogenous factors cause DNA single-strand breaks (SSBs).
- PARP Action: PARP1 binds to the SSB and recruits other DNA repair proteins.
- PARP Inhibition: A PARP inhibitor (containing a benzamide-like core) binds to the PARP enzyme, trapping it on the DNA. This prevents the repair of the SSB.
- Replication Stress: During DNA replication, the unrepaired SSB leads to the collapse of the replication fork, creating a more severe DNA double-strand break (DSB).
- Failed Repair in BRCA-deficient Cells: In normal cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. In BRCA-deficient cancer cells, this pathway is non-functional.
- Cell Death (Apoptosis): The accumulation of unrepaired DSBs triggers programmed cell death, selectively killing the cancer cells[6][11].
- Immune Activation: The accumulation of cytosolic DNA fragments from damaged cancer cells can activate the cGAS-STING pathway in immune cells, leading to the production of Type I interferons and promoting an anti-tumor immune response[12].



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Caption: The principle of synthetic lethality with PARP inhibitors.



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